molecular formula C17H15ClN2OS2 B4265432 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide

Cat. No. B4265432
M. Wt: 362.9 g/mol
InChI Key: JBGVZXGGICURRP-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide, also known as CCT018159, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for investigating different biological processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as glycogen synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes play a role in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of amyloid beta peptide accumulation in the brain, and the regulation of cell proliferation and differentiation. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide in lab experiments is its specificity for certain enzymes, which allows for more targeted investigations of biological processes. However, one limitation of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further investigation into the mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide could provide insight into the role of GSK-3β and CDK5 in various biological processes. Finally, the development of more specific and less toxic analogs of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide could lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been studied for its potential use in various scientific research applications. One area of interest is its use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta peptides in the brain.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-3-14-8-12(9-22-14)16(21)20-17-19-15(10(2)23-17)11-4-6-13(18)7-5-11/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGVZXGGICURRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
Reactant of Route 2
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N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
Reactant of Route 3
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
Reactant of Route 4
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.